molecular formula C18H15N3O B2367967 Quinoxalin-6-yl 1,2,3,4-tetrahydroquinolyl ketone CAS No. 716318-27-3

Quinoxalin-6-yl 1,2,3,4-tetrahydroquinolyl ketone

Cat. No.: B2367967
CAS No.: 716318-27-3
M. Wt: 289.338
InChI Key: BJUWQJNIYZWWSK-UHFFFAOYSA-N
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Description

Quinoxalin-6-yl 1,2,3,4-tetrahydroquinolyl ketone is a complex organic compound that belongs to the class of quinoxalines. Quinoxalines are heterocyclic compounds containing a benzene ring fused to a pyrazine ring.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of quinoxalin-6-yl 1,2,3,4-tetrahydroquinolyl ketone typically involves the condensation of quinoxaline derivatives with tetrahydroquinoline derivatives under specific reaction conditions. One common method includes the use of palladium-catalyzed cross-coupling reactions, which are known for their efficiency and selectivity .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the scalability and reproducibility of the production process .

Chemical Reactions Analysis

Types of Reactions: Quinoxalin-6-yl 1,2,3,4-tetrahydroquinolyl ketone can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoxaline-6-carboxylic acid, while reduction may yield tetrahydroquinoline derivatives .

Mechanism of Action

Properties

IUPAC Name

3,4-dihydro-2H-quinolin-1-yl(quinoxalin-6-yl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15N3O/c22-18(14-7-8-15-16(12-14)20-10-9-19-15)21-11-3-5-13-4-1-2-6-17(13)21/h1-2,4,6-10,12H,3,5,11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BJUWQJNIYZWWSK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=CC=CC=C2N(C1)C(=O)C3=CC4=NC=CN=C4C=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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